Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate
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Description
Ethyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-3-(4-chlorophenyl)-4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C20H23ClF3N3O7S and its molecular weight is 541.92. The purity is usually 95%.
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Scientific Research Applications
Applications in Synthesis and Characterization
Synthesis of Heterocyclic Compounds : This compound is used as a precursor in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones through selective cyclocondensation with 1,3-dicarbonyl compounds. These synthesized compounds are further convertible to their 1-unsubstituted analogs, highlighting its utility in the selective synthesis of complex heterocycles (Lebedˈ et al., 2012).
Precursor in Cross-Coupling Reactions : It serves as a precursor in Sonogashira-type cross-coupling reactions, leading to the formation of various alkynyl-4-(ethoxycarbonyl)pyrazoles. This capability is crucial for synthesizing condensed pyrazoles, offering a pathway to explore new chemical entities with potential biological activities (Arbačiauskienė et al., 2011).
Antimicrobial and Anticancer Agents : Derivatives synthesized from this compound have shown significant antimicrobial and anticancer activities. This highlights its importance in the development of novel therapeutic agents, where its derivatives outperform some reference drugs in efficacy (Hafez et al., 2016).
Crystal Structure Analysis : Studies on the crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate derived from it have been conducted. These studies provide insights into the crystallographic characteristics, informing further material science research and applications in fungicidal and plant growth regulation activities (Minga, 2005).
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-4-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3N3O7S/c1-5-32-17(28)15-16(34-35(30,31)20(22,23)24)14(12-6-8-13(21)9-7-12)26-27(15)11-10-25-18(29)33-19(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWPPZJYMQXCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1CCNC(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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